molecular formula C12H15ClOS B14055479 1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one

Katalognummer: B14055479
Molekulargewicht: 242.77 g/mol
InChI-Schlüssel: PWBSMKUGXYLBTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. This compound is characterized by the presence of a chloro group, an ethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-ethyl-4-(methylthio)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Reaction conditions often involve specific temperatures and pH levels to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism of action is subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-ethyl-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-methyl-4’-(methylthio)-2-morpholinopropiophenone and other substituted propiophenones share structural similarities.

    Uniqueness: The presence of the chloro group and the specific arrangement of substituents in this compound confer unique chemical and physical properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C12H15ClOS

Molekulargewicht

242.77 g/mol

IUPAC-Name

1-chloro-1-(2-ethyl-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClOS/c1-4-9-7-10(15-3)5-6-11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI-Schlüssel

PWBSMKUGXYLBTH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)SC)C(C(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.